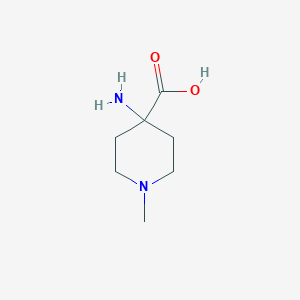

4-Amino-1-methylpiperidine-4-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-amino-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRROBIIYGSUPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297749 | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15580-66-2 | |

| Record name | 4-Amino-1-methyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15580-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15580-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of "4-Amino-1-methylpiperidine-4-carboxylic acid"

An In-depth Technical Guide to 4-Amino-1-methylpiperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safe handling of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use as a valuable building block in modern chemical research.

Molecular Identity and Physicochemical Profile

This compound is a non-proteinogenic, cyclic α,α-disubstituted amino acid. Its structure is characterized by a piperidine ring, which imparts significant conformational constraint compared to its acyclic counterparts. This rigidity is a highly desirable trait in medicinal chemistry for designing molecules with specific topologies to enhance binding affinity and selectivity for biological targets. The tertiary amine (N-methyl group) and the geminal amino and carboxylic acid groups at the C4 position make it a versatile scaffold for chemical elaboration.

Chemical Identifiers

A clear identification is critical for regulatory compliance, procurement, and literature tracking.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 15580-66-2 | [1] |

| Molecular Formula | C₇H₁₄N₂O₂ | [1] |

| Canonical SMILES | CN1CCC(CC1)(C(=O)O)N | [1] |

| InChIKey | PRROBIIYGSUPNR-UHFFFAOYSA-N | [1] |

| PubChem CID | 272954 | [1] |

Physicochemical Properties

The compound's properties dictate its behavior in both chemical reactions and biological systems. The presence of acidic (carboxylic acid) and basic (primary and tertiary amines) functional groups suggests zwitterionic character and pH-dependent solubility.

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Predicted pKa | 2.15 ± 0.20 (acidic), 9.92 ± 0.20 (basic) | [2][3] |

| Predicted XLogP3 | -3.0 | [1] |

| Appearance | White to off-white powder/solid | [3] |

| Solubility | Soluble in methanol. Water solubility is expected to be pH-dependent. | [3] |

Synthesis and Characterization

The most direct and established method for synthesizing α-amino acids from a ketone precursor is the Strecker synthesis.[4][5] This three-component reaction provides an efficient route to this compound starting from the readily available 1-methyl-4-piperidone.

Synthetic Pathway: The Strecker Synthesis

The causality of this pathway lies in its efficiency. It constructs the core α-amino acid structure in two primary stages: aminonitrile formation and subsequent hydrolysis.

-

Iminium Ion Formation: The reaction initiates with the condensation of the ketone (1-methyl-4-piperidone) and a source of ammonia (e.g., ammonium chloride). Ammonium chloride serves a dual role: it provides ammonia (NH₃) and its mild acidity catalyzes the dehydration of the intermediate hemiaminal to form a reactive iminium ion.[4][6]

-

Cyanide Addition: A nucleophilic cyanide source (e.g., potassium cyanide) attacks the electrophilic iminium ion, forming the stable α-aminonitrile intermediate.[7][8] Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Contact with acid liberates lethal hydrogen cyanide gas.[9]

-

Nitrile Hydrolysis: The final step involves the harsh acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the target amino acid, typically as a hydrochloride salt.[6]

Caption: Strecker synthesis pathway for the target molecule.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.

Objective: To synthesize this compound hydrochloride.

Materials:

-

1-Methyl-4-piperidone

-

Potassium cyanide (KCN) - ACUTE TOXIN

-

Ammonium chloride (NH₄Cl)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Diethyl ether

Procedure:

-

Aminonitrile Formation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve ammonium chloride (1.2 eq.) in deionized water.

-

Add 1-methyl-4-piperidone (1.0 eq.) to the solution, followed by methanol to ensure homogeneity.

-

In a separate flask, dissolve potassium cyanide (1.1 eq.) in a minimum amount of deionized water. CRITICAL: Handle KCN with extreme care in a fume hood.

-

Cool the ketone/ammonium chloride solution to 0-5 °C in an ice bath. Slowly add the KCN solution dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a precipitate or a change in color may be observed.

-

Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

-

-

Isolation of Aminonitrile (Optional Intermediate Step):

-

Extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

-

Nitrile Hydrolysis:

-

Add the crude α-aminonitrile to concentrated hydrochloric acid (a 6M solution is common).

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. CAUTION: This step should be performed in a well-ventilated fume hood as gases may evolve.

-

Validation: Monitor the reaction by LC-MS. The disappearance of the aminonitrile intermediate and the appearance of the product mass peak (m/z = 159.1 [M+H]⁺) indicates completion.

-

-

Product Isolation and Purification:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Concentrate the solution under reduced pressure to remove excess HCl and water, yielding a crude solid or viscous oil.

-

Triturate the crude product with a solvent in which the product is insoluble but impurities are soluble (e.g., cold isopropanol or acetone/diethyl ether).

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as the hydrochloride salt.

-

Analytical Characterization Workflow

Purity and structural confirmation are paramount. A standard workflow ensures the material meets the required specifications for subsequent research.

Caption: Post-synthesis workflow for purification and analysis.

-

¹H NMR: Expected signals would include diastereotopic protons of the piperidine ring, a singlet for the N-methyl group, and broad signals for the exchangeable amine and carboxylic acid protons.

-

¹³C NMR: Key signals would confirm the quaternary C4 carbon, the carbonyl carbon, the N-methyl carbon, and the distinct carbons of the piperidine ring.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should show a clear molecular ion peak corresponding to the calculated exact mass ([M+H]⁺ ≈ 159.11).[1]

-

HPLC: Used to determine the purity of the final compound, typically aiming for >95% for use in biological assays.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. It serves as a key intermediate for constructing a wide array of bioactive molecules.[10]

-

Constrained Peptidomimetics: Incorporating this amino acid into a peptide sequence introduces a rigid kink. The α,α-disubstitution at the C4 position protects the adjacent peptide bonds from enzymatic degradation by exopeptidases and endopeptidases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.

-

Scaffold for Small Molecule Inhibitors: The bifunctional nature of the molecule allows for orthogonal chemical modifications. The amine can be acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters or amides. This flexibility is exploited in the synthesis of compound libraries for screening against enzyme and receptor targets.[11][12]

-

Improving Pharmacokinetic Properties: The piperidine ring is a common motif in CNS-active drugs. The N-methyl group and the polar amino and carboxyl groups can be used to modulate properties like solubility and cell permeability, potentially improving the overall drug-like characteristics of a lead compound.[11]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: May cause skin irritation.[13]

-

Eye Damage/Irritation: Causes serious eye irritation.[13]

Recommended Handling and Storage

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15] Avoid generating dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[14][15]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin thoroughly with soap and plenty of water.[14][17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][17]

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[14]

References

- 1. This compound | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 3. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. Strecker_amino_acid_synthesis [chemeurope.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemimpex.com [chemimpex.com]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. peptide.com [peptide.com]

- 17. combi-blocks.com [combi-blocks.com]

A Senior Application Scientist's In-depth Technical Guide to the Structure Elucidation of "4-Amino-1-methylpiperidine-4-carboxylic acid"

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategy-First Approach to Structural Certainty

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricate details of atomic connectivity, we must first establish the fundamental properties of the molecule: its molecular formula and the constituent functional groups. This initial phase utilizes high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The first and most critical step is to determine the precise molecular weight, which in turn provides the molecular formula.[1] This is a non-negotiable starting point that prevents misinterpretation of subsequent, more complex data. For a compound like 4-Amino-1-methylpiperidine-4-carboxylic acid, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice.[2]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrumentation: An ESI Time-of-Flight (TOF) mass spectrometer is employed. ESI is a "soft" ionization technique, ideal for minimizing fragmentation and maximizing the abundance of the molecular ion.[1]

-

Analysis: The instrument is operated in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

-

Data Interpretation: The primary objective is to identify the ion corresponding to [C₇H₁₄N₂O₂ + H]⁺. The theoretical exact mass for this ion is 159.1133. The experimentally determined mass should be within 5 ppm of this value to confidently confirm the molecular formula.

Data Presentation: Expected HRMS Results

| Ion | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₇H₁₅N₂O₂⁺ | 159.1133 |

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

With the molecular formula established, IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present.[3] This technique is particularly adept at identifying the characteristic vibrational frequencies of the carboxylic acid and amino moieties.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Interpretation: The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is indicative of strong hydrogen bonding, a hallmark of carboxylic acid dimers.[4][5][6][7] |

| ~3400-3200 (medium, broad) | N-H stretch | Primary Amine | Confirms the presence of the -NH₂ group. |

| 1710-1760 | C=O stretch | Carboxylic Acid | A strong, sharp absorption confirming the carbonyl group.[4][5][6] |

Part 2: The Core Directive - Mapping the Atomic Connectivity with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of each atom.[8] Our strategy will employ a suite of 1D and 2D NMR experiments to systematically piece together the molecular puzzle.

Figure 1: A logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR: The Initial Sketch

Experimental Protocol: 1D NMR

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or CD₃OD, to a concentration of 5-10 mg/mL.

-

¹H NMR: A standard proton NMR spectrum is acquired. This will reveal the number of distinct proton environments and their splitting patterns (multiplicity).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments.

-

DEPT-135: This experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.[9][10][11] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[10][11][12]

Data Presentation: Predicted 1D NMR Resonances

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Justification |

| ¹H | ~2.5-3.5 | Multiplets | Piperidine Ring Protons (H₂, H₃, H₅, H₆) | Protons on a saturated heterocyclic ring.[13][14] |

| ¹H | ~2.3 | Singlet | N-CH₃ | Methyl group attached to a nitrogen atom. |

| ¹³C | ~175-185 | Quaternary | Carboxylic Acid (C=O) | Deshielded carbon of the carboxyl group.[6] |

| ¹³C | ~55-65 | Quaternary | C₄ | Carbon atom bonded to two nitrogen atoms and a carboxyl group. |

| ¹³C | ~45-55 | Methylene | C₂, C₆ | Carbons adjacent to the tertiary amine.[13] |

| ¹³C | ~46 | Methyl | N-CH₃ | Carbon of the N-methyl group.[13] |

| ¹³C | ~30-40 | Methylene | C₃, C₅ | Remaining piperidine ring carbons. |

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are indispensable for establishing the precise bonding network within the molecule by revealing through-bond correlations between nuclei.[15][16][17][18]

2.2.1 COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[19] For our target molecule, COSY will be instrumental in tracing the proton connectivity around the piperidine ring. We expect to see cross-peaks between the protons on C₂ and C₃, and between the protons on C₅ and C₆.

2.2.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[15][16][17][19] This allows for the unambiguous assignment of the protonated carbons in the molecule. For example, the singlet at ~2.3 ppm in the ¹H spectrum will show a cross-peak to the carbon signal at ~46 ppm in the ¹³C spectrum, definitively assigning these to the N-CH₃ group.

2.2.3 HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[15][16][17][19] This is how we will connect the various fragments of the molecule.

Data Presentation: Key Expected HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Significance |

| N-CH₃ | C₂, C₆ | Confirms the attachment of the methyl group to the nitrogen of the piperidine ring. |

| H₃, H₅ | C₄ | Establishes the connectivity of the piperidine ring to the quaternary carbon bearing the amino and carboxyl groups. |

| H₂, H₆ | C₄ | A weaker, 3-bond correlation that further supports the overall structure. |

| H₃, H₅ | Carboxylic C=O | Confirms the attachment of the carboxylic acid group to C₄. |

Part 3: Synthesis of Information and Final Structural Confirmation

The convergence of data from all these orthogonal techniques provides an unassailable confirmation of the structure of this compound.

-

HRMS provides the correct molecular formula: C₇H₁₄N₂O₂.

-

IR Spectroscopy confirms the presence of carboxylic acid and primary amine functional groups.

-

¹H and ¹³C NMR with DEPT-135 identify all the unique carbon and proton environments and their multiplicities.

-

COSY establishes the proton-proton connectivity within the piperidine ring.

-

HSQC links each proton to its directly attached carbon.

-

HMBC provides the long-range correlations that piece together the entire molecular framework, unequivocally connecting the N-methyl group and the amino and carboxylic acid-bearing quaternary carbon to the piperidine ring.

This systematic, evidence-based approach ensures the highest level of scientific integrity and provides a definitive structural elucidation of the target molecule.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 3. fiveable.me [fiveable.me]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. jchps.com [jchps.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. 2D NMR [chem.ch.huji.ac.il]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Navigating the Procurement of 4-Amino-1-methylpiperidine-4-carboxylic acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the seamless acquisition of high-quality chemical reagents is the cornerstone of successful experimentation. This guide provides an in-depth technical overview of the commercial availability of 4-Amino-1-methylpiperidine-4-carboxylic acid (CAS No. 15580-66-2), a versatile building block in medicinal chemistry. We will delve into sourcing, quality control, and the synthetic rationale that underpins its use, ensuring you can confidently integrate this compound into your research and development pipelines.

Introduction: The Strategic Value of a Disubstituted Piperidine

This compound is a non-proteinogenic amino acid derivative featuring a piperidine scaffold, a privileged structure in drug discovery known for conferring favorable pharmacokinetic properties. The presence of a quaternary center with both an amino and a carboxylic acid group offers orthogonal handles for chemical modification, making it a valuable synthon for constructing complex molecular architectures and for use in peptide synthesis.[1][2] Its rigid structure can also serve to lock a molecule into a specific conformation, aiding in the exploration of structure-activity relationships (SAR).[3]

This guide will provide a comprehensive analysis of its commercial landscape, equip you with the necessary tools to validate its quality, and offer insights into its synthetic origins to anticipate potential impurities.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers. However, the grade and associated analytical data can vary significantly, impacting its suitability for different research applications.

A key consideration is that some suppliers, like Sigma-Aldrich, offer this compound under their "AldrichCPR" (custom packed reagent) line, for which they do not provide analytical data.[4] In such cases, the onus of comprehensive quality control falls entirely on the end-user. Other suppliers, such as BLD Pharm and Appchem, list the compound with basic specifications.[5][6]

Below is a comparative summary of representative suppliers:

| Supplier | Product Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Notes |

| Sigma-Aldrich | AldrichCPR | 15580-66-2 | C₇H₁₄N₂O₂ | 158.20 | Not specified | Buyer assumes responsibility for confirming identity and purity.[4] |

| BLD Pharm | N/A | 15580-66-2 | C₇H₁₄N₂O₂ | 158.20 | Not specified | Cold-chain transportation.[5] |

| Appchem | N/A | 15580-66-2 | C₇H₁₄N₂O₂ | 158.20 | Not specified | Provides MDL number.[6] |

| ChemicalBook | N/A | 15580-66-2 | C₇H₁₄N₂O₂ | 158.20 | Not specified | Aggregates multiple suppliers.[7] |

Expert Insight: Given the variability in supplier-provided data, it is imperative to request a Certificate of Analysis (CoA) prior to purchase. For GMP or other regulated applications, a more thorough supplier qualification process is essential.

Quality Control and In-House Validation: A Self-Validating System

Upon receipt of this compound, a robust in-house quality control (QC) workflow is critical to ensure the integrity of your experimental results. The following protocols outline a comprehensive approach to validating the identity, purity, and stability of the compound.

Identity Verification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the primary method for confirming the molecular structure. Key expected signals include a singlet for the N-methyl group, multiplets for the piperidine ring protons, and broad signals for the amine and carboxylic acid protons which may exchange with deuterium in D₂O.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the quaternary carbon, the carboxylic acid carbonyl, the N-methyl carbon, and the piperidine ring carbons.

B. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. Expect to observe the [M+H]⁺ ion at m/z 159.11.

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC):

Due to the lack of a strong UV chromophore, traditional HPLC with UV detection may be challenging.

-

Method 1: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detection methods are ideal for non-chromophoric compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is a suitable starting point.[8]

-

Method 2: Derivatization: The primary amine can be derivatized with a UV-active agent (e.g., Dansyl chloride) to allow for detection by standard UV-Vis detectors. However, this method is more complex and may introduce artifacts.

B. Elemental Analysis:

-

Combustion analysis can be used to determine the percentage of Carbon, Hydrogen, and Nitrogen, which should align with the theoretical values for C₇H₁₄N₂O₂.

The following diagram illustrates a logical workflow for the in-house QC of this compound.

Caption: In-house QC workflow for incoming material.

Synthetic Pathway and Potential Impurities

Understanding the likely synthetic route is crucial for anticipating potential impurities. A common and efficient method for the synthesis of α,α-disubstituted amino acids like the target compound is the Strecker synthesis or the related Bucherer-Bergs reaction .

A plausible synthetic pathway for this compound is outlined below:

Caption: Plausible synthetic route via Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Reaction and Hydrolysis (Adapted from a similar synthesis[9])

-

Hydantoin Formation: 1-Methyl-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture). The reaction mixture is heated, leading to the formation of the corresponding spiro-hydantoin intermediate.

-

Isolation of Intermediate: The hydantoin precipitates from the reaction mixture upon cooling and can be isolated by filtration.

-

Hydrolysis: The isolated hydantoin is then subjected to harsh hydrolytic conditions, typically by heating in a strong aqueous acid (e.g., HCl) or base (e.g., Ba(OH)₂), to open the hydantoin ring and yield the final amino acid product.

-

Purification: The final product is typically purified by crystallization or ion-exchange chromatography.

Potential Impurities:

-

Starting Material: Unreacted 1-methyl-4-piperidone.

-

Incomplete Hydrolysis: The hydantoin intermediate or partially hydrolyzed products.

-

Side Products: Small amounts of byproducts from side reactions.

-

Inorganic Salts: Residual inorganic salts from the reaction and workup steps.

Conclusion: An Empowered Approach to Sourcing

This compound is a commercially accessible and highly valuable building block for drug discovery and medicinal chemistry. However, its effective use is contingent on a thorough understanding of the supplier landscape and a commitment to rigorous in-house quality control. By implementing the validation workflows and maintaining an awareness of the potential synthetic impurities outlined in this guide, researchers can ensure the quality and consistency of this reagent, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-methyl-4-piperidinecarboxylic acid AldrichCPR 15580-66-2 [sigmaaldrich.com]

- 5. 15580-66-2|this compound|BLD Pharm [bldpharm.com]

- 6. appchemical.com [appchemical.com]

- 7. 4-AMINO-1-METHYL-4-PIPERIDINECARBOXYLIC ACID | 15580-66-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 4-Amino-1-methylpiperidine-4-carboxylic Acid: A Constrained Amino Acid Analogue for Advanced Peptide Design

This guide provides an in-depth technical overview of 4-Amino-1-methylpiperidine-4-carboxylic acid, a pivotal constrained amino acid analogue for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, conformational properties, and strategic applications in designing peptides with enhanced biological activity and stability.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced receptor affinity. Constrained amino acids are non-proteinogenic analogues that restrict the peptide backbone's rotational freedom. By incorporating these analogues, we can lock the peptide into a bioactive conformation, thereby improving its pharmacological properties. This compound is a prime example of such a building block, offering a rigid scaffold to engineer next-generation peptide therapeutics.

Physicochemical Properties and Structural Features

This compound is a Cα-tetrasubstituted amino acid characterized by a piperidine ring. The presence of the N-methyl group on the piperidine ring further influences its conformational rigidity and basicity.

| Property | Value | Source |

| Molecular Formula | C7H14N2O2 | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 15580-66-2 | [1] |

The key structural feature is the piperidine ring, which severely restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone when incorporated. This pre-organization can lead to a lower entropic penalty upon binding to a biological target.

Synthesis of Protected this compound for Peptide Synthesis

For incorporation into peptides using solid-phase peptide synthesis (SPPS), this compound must be appropriately protected. The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group.

Synthesis of Boc-protected this compound

A common synthetic route involves the Strecker synthesis followed by Boc protection.

Experimental Protocol: Synthesis of Boc-4-amino-1-methylpiperidine-4-carboxylic acid

-

Step 1: Strecker Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile.

-

To a solution of 1-methyl-4-piperidone in aqueous ammonia, add potassium cyanide and ammonium chloride.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography.

-

-

Step 2: Hydrolysis of the Nitrile.

-

Treat the resulting aminonitrile with a strong acid (e.g., 6M HCl) and heat under reflux for 12-24 hours.

-

Neutralize the reaction mixture to precipitate the crude amino acid.

-

-

Step 3: Boc Protection.

-

Suspend the crude amino acid in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide) to maintain a basic pH.

-

Stir at room temperature for 12-16 hours.

-

Acidify the reaction mixture and extract the Boc-protected amino acid.

-

Purify by recrystallization or column chromatography.

-

Synthesis of Fmoc-protected this compound

The Fmoc-protected version is crucial for Fmoc-based SPPS.

Experimental Protocol: Synthesis of Fmoc-4-amino-1-methylpiperidine-4-carboxylic acid

-

Step 1: Synthesis of this compound.

-

Follow steps 1 and 2 from the Boc-protection protocol.

-

-

Step 2: Fmoc Protection.

-

Dissolve the amino acid in a mixture of acetone and water.

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) and a base (e.g., sodium bicarbonate).

-

Stir the reaction at room temperature for 12-24 hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain the Fmoc-protected amino acid.

-

Conformational Effects on Peptide Structure

The incorporation of this compound induces a significant conformational constraint on the peptide backbone. The rigid piperidine ring limits the available conformational space, often promoting the formation of specific secondary structures like β-turns.[2]

Caption: Conformational effects of constrained vs. flexible amino acids.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of this compound make it a valuable tool in drug discovery.

Enhancing Receptor Affinity and Selectivity

By pre-organizing the peptide into a bioactive conformation, this constrained analogue can significantly enhance binding affinity to the target receptor. This can also improve selectivity for a specific receptor subtype, reducing off-target effects.

Improving Metabolic Stability

The Cα-tetrasubstituted nature of this amino acid provides steric hindrance, making the adjacent peptide bonds less susceptible to enzymatic degradation by proteases. This leads to a longer in vivo half-life.

Case Study: Development of Novel Analgesics

Derivatives of 4-aminopiperidine have been explored in the development of new analgesics.[3] By incorporating this scaffold into neuropeptides, researchers aim to create potent and stable ligands for opioid or other pain-related receptors.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of this compound can be readily incorporated into peptides using standard automated or manual SPPS protocols.

Caption: Workflow for SPPS incorporation of the constrained amino acid.

Experimental Protocol: SPPS Incorporation

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc group from the growing peptide chain.[4][5]

-

Amino Acid Activation and Coupling: Dissolve Fmoc-4-Amino-1-methylpiperidine-4-carboxylic acid and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF. Add a base (e.g., DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. Its ability to impose conformational constraints on the peptide backbone allows for the rational design of peptides with improved affinity, selectivity, and metabolic stability. As our understanding of structure-activity relationships continues to grow, the strategic use of such constrained amino acid analogues will be instrumental in the development of novel and effective peptide-based therapeutics.

References

- 1. This compound | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

The Strategic Application of 4-Amino-1-methylpiperidine-4-carboxylic Acid in Modern Research: A Technical Guide

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Unique Cyclic Amino Acid Analog

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the burgeoning potential of 4-Amino-1-methylpiperidine-4-carboxylic acid. This Cα,α-disubstituted amino acid analog, with its distinct structural features, is emerging as a valuable scaffold in the design of novel therapeutics and research tools. We will explore its synthesis, physicochemical properties, and diverse applications, offering insights into its strategic deployment in contemporary research endeavors.

Physicochemical Properties and Structural Rationale

This compound is a non-proteinogenic amino acid characterized by a piperidine ring, a quaternary carbon bearing both an amino and a carboxylic acid group, and an N-methyl group. This unique architecture imparts several advantageous properties for research and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 158.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 15580-66-2 | --INVALID-LINK--[1] |

| Predicted pKa | 2.15 ± 0.20 | --INVALID-LINK--[2] |

| Predicted XLogP3-AA | -3.0 | --INVALID-LINK--[1] |

| Solubility | Soluble in Methanol | --INVALID-LINK--[3] |

The N-methyl group enhances the basicity of the piperidine nitrogen and can influence the molecule's pharmacokinetic profile, including its ability to cross the blood-brain barrier and its metabolic stability. The geminal amino and carboxyl groups on a constrained cyclic scaffold provide a unique three-dimensional presentation of functional groups, making it an intriguing building block for probing biological targets.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its protected analogs is a critical aspect of its application. A common synthetic route involves the Strecker or Bucherer-Bergs reactions starting from N-methyl-4-piperidone.

Caption: General synthetic pathway to this compound.

For its incorporation into larger molecules, particularly in peptide synthesis, protecting group strategies are essential. The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group, while the piperidine nitrogen can be protected with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, allowing for orthogonal deprotection strategies.

Experimental Protocol: Boc Protection of the Amino Group

-

Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide, to deprotonate the amino group and facilitate nucleophilic attack.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Acidify the reaction mixture to protonate the carboxylic acid and extract the product with an organic solvent. Purify the product by crystallization or column chromatography.

Potential Applications in Research

Central Nervous System (CNS) Drug Discovery

The rigid piperidine scaffold of this compound makes it a conformationally constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This structural mimicry suggests its potential as a modulator of GABA receptors. While direct binding data for the N-methylated compound is limited, related aminopiperidine carboxylic acids have been investigated for their interaction with GABA receptors.[4]

Derivatives of 4-aminopiperidine have also shown promise as cognition-enhancing agents. Studies have indicated that certain analogs can exhibit potent activity in animal models of memory and learning, suggesting their potential for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[5]

Caption: Potential applications of the core scaffold in CNS research.

Antiviral Research

Recent research has identified the 4-aminopiperidine scaffold as a novel inhibitor of Hepatitis C Virus (HCV) assembly. High-throughput screening identified derivatives that potently inhibit HCV proliferation. Mechanistic studies revealed that this chemotype interferes with the assembly and release of infectious viral particles.[6] This discovery opens a new avenue for the development of antiviral agents with a mechanism of action distinct from currently approved direct-acting antivirals.[6]

Peptide and Peptidomimetic Synthesis

As a cyclic α,α-disubstituted amino acid, this compound can be incorporated into peptides to induce specific secondary structures, such as helices.[7] The constrained nature of the piperidine ring can enhance the metabolic stability of peptides and improve their pharmacokinetic properties. Its bifunctional nature, with orthogonally protectable amino groups, makes it a versatile building block in solid-phase peptide synthesis.[8]

Future Directions and Considerations

The full potential of this compound in research is still being uncovered. Future research should focus on several key areas:

-

Quantitative Biological Evaluation: There is a need for comprehensive in vitro and in vivo studies to quantify the binding affinities and functional activities of this compound and its derivatives at various biological targets, including GABA receptors and other CNS targets.

-

Pharmacokinetic and Toxicological Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are crucial to assess the drug-like properties and safety profile of this scaffold.[9][10][11][12]

-

Exploration of New Therapeutic Areas: The unique structural features of this compound may lend themselves to applications beyond the CNS and virology. Its potential as an enzyme inhibitor, a component of PET imaging agents, or in the development of therapeutics for other diseases warrants further investigation.

-

Materials Science and Catalysis: While the primary focus has been on biomedical applications, the potential of cyclic amino acids in materials science and catalysis should not be overlooked.[8]

Conclusion

This compound represents a promising and versatile building block for modern scientific research. Its unique conformational constraints and bifunctional nature provide a powerful tool for medicinal chemists and drug discovery professionals. From the development of novel CNS-acting agents and antivirals to the synthesis of structurally defined peptides, the applications of this compound are expanding. Further focused research into its biological activities and physicochemical properties will undoubtedly unlock its full potential in addressing unmet medical needs.

References

- 1. This compound | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 8. southernresearch.org [southernresearch.org]

- 9. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 10. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cell4pharma.com [cell4pharma.com]

- 12. 111In-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 4-Amino-1-methylpiperidine-4-carboxylic Acid: A Technical Guide

Foreword: The Emergence of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a balance of structural rigidity and synthetic versatility is paramount. Among these, cyclic α,α-disubstituted amino acids have garnered significant attention for their ability to impart conformational constraint upon peptide and small molecule structures, thereby enhancing potency, selectivity, and metabolic stability. This guide delves into the discovery, history, and synthetic intricacies of a particularly valuable building block within this class: 4-Amino-1-methylpiperidine-4-carboxylic acid . While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader evolution of synthetic strategies for creating sterically hindered and functionally dense piperidine derivatives for pharmaceutical development. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the scientific rationale underpinning these methodologies.

Physicochemical Properties and Structural Significance

This compound is a non-proteinogenic amino acid characterized by a piperidine ring scaffold with a geminal substitution of an amino group and a carboxylic acid at the 4-position, and a methyl group on the ring nitrogen.[1] This unique arrangement of functional groups on a conformationally restricted ring system makes it a highly sought-after building block in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| CAS Number | 15580-66-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

The structural rigidity of the piperidine ring, combined with the orthogonal reactivity of the amino and carboxylic acid groups, allows for precise control over the spatial orientation of substituents in a target molecule. The N-methyl group can influence the ring's conformational preference and provides a vector for further chemical modification.

Historical Context: The Evolution of Substituted Piperidine Synthesis

The synthesis of substituted piperidines has been a long-standing area of interest in organic chemistry, with early methods dating back to the mid-20th century. While a specific date for the first synthesis of this compound is not prominent in the literature, its conceptual origins can be traced to the development of methods for preparing α,α-disubstituted amino acids and functionalized piperidines.[2][3][4] The impetus for creating such molecules has largely been driven by the pharmaceutical industry's need for novel scaffolds that can mimic or constrain peptide conformations and interact with biological targets with high specificity.[5][6] The development of synthetic routes to compounds like this compound reflects a broader trend in medicinal chemistry towards more complex and three-dimensional molecular architectures.

Strategic Synthesis: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes, often starting from readily available piperidine derivatives. A common and illustrative method involves the Strecker synthesis on a protected 4-piperidone, followed by hydrolysis and N-methylation. This approach provides a clear demonstration of the principles involved in constructing this class of molecules.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway to this compound, highlighting the key transformations.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carbonitrile (Strecker Reaction)

-

Rationale: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino acids. In this step, a protected piperidone is converted to an α-amino nitrile. The Boc protecting group on the nitrogen is crucial to prevent unwanted side reactions and to allow for selective N-methylation at a later stage.

-

Procedure:

-

To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.5 equivalents) and potassium cyanide (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-amino nitrile. Purification can be achieved by column chromatography.

-

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Rationale: The nitrile group of the α-amino nitrile is hydrolyzed to a carboxylic acid under acidic conditions. This step completes the formation of the amino acid functionality.

-

Procedure:

-

Treat the α-amino nitrile from Step 1 with a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water and then a water-miscible organic solvent (e.g., acetone), and dry under vacuum to obtain 4-Amino-1-Boc-piperidine-4-carboxylic acid.[7]

-

Step 3: Deprotection of the Boc Group

-

Rationale: Removal of the Boc protecting group is necessary to free the piperidine nitrogen for the subsequent methylation step. Trifluoroacetic acid (TFA) is a common reagent for this purpose as it allows for clean and efficient deprotection.

-

Procedure:

-

Dissolve the Boc-protected amino acid from Step 2 in a suitable solvent like dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting trifluoroacetate salt of 4-aminopiperidine-4-carboxylic acid can be used directly in the next step or neutralized to obtain the free amino acid.[8]

-

Step 4: N-Methylation via Eschweiler-Clarke Reaction

-

Rationale: The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is advantageous due to its mild conditions and high yields.

-

Procedure:

-

Dissolve the deprotected amino acid from Step 3 in formic acid.

-

Add an aqueous solution of formaldehyde.

-

Heat the reaction mixture at reflux for several hours. Carbon dioxide evolution will be observed.

-

After the reaction is complete, cool the mixture and remove the excess formic acid and water under reduced pressure.

-

The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound.

-

Applications in Drug Development

The unique structural features of this compound make it a valuable component in the design of novel therapeutics. Its incorporation into drug candidates can lead to improved pharmacological profiles.

-

Constrained Peptidomimetics: By replacing a natural amino acid with this constrained analog, it is possible to lock the peptide backbone into a specific conformation, which can lead to enhanced receptor binding affinity and selectivity.[9][10]

-

Scaffold for Small Molecule Inhibitors: The piperidine ring serves as a versatile scaffold for the synthesis of small molecule inhibitors targeting various enzymes and receptors. The amino and carboxylic acid groups provide convenient handles for the introduction of pharmacophoric elements. For instance, derivatives of this compound have been explored as protein kinase B (AKT) inhibitors for cancer therapy.[11][12]

-

Neurological and Psychiatric Drug Candidates: The piperidine moiety is a common feature in many centrally acting drugs. The specific substitution pattern of this compound can be utilized to fine-tune the physicochemical properties of drug candidates to optimize blood-brain barrier penetration and target engagement in the central nervous system.[5][13]

Future Outlook

The demand for conformationally restricted building blocks in drug discovery is expected to continue to grow. As our understanding of disease biology becomes more sophisticated, the need for highly specific and potent small molecule and peptide therapeutics will drive the development of novel synthetic methodologies for compounds like this compound. Future research in this area may focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of this scaffold in new therapeutic areas. The principles of green chemistry are also likely to influence the evolution of these synthetic strategies, with a focus on reducing waste and improving the overall sustainability of the chemical processes.

References

- 1. This compound | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 4. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides | Semantic Scholar [semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of "4-Amino-1-methylpiperidine-4-carboxylic acid" Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-Amino-1-methylpiperidine-4-carboxylic acid and its derivatives. This valuable scaffold is a cornerstone in modern medicinal chemistry, finding application in the development of a wide range of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical aspects of precursor synthesis, reaction optimization, and product characterization.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a conformationally restricted, α,α-disubstituted amino acid analogue. Its rigid piperidine backbone serves to decrease the conformational flexibility of molecules into which it is incorporated, a strategy often employed in drug design to enhance binding affinity and selectivity for biological targets. The presence of a primary amino group and a carboxylic acid at the same quaternary center provides a unique three-dimensional arrangement of functional groups, making it a valuable building block for creating novel chemical entities with diverse pharmacological activities. Derivatives of this scaffold are integral to the development of pharmaceuticals targeting a range of conditions.

Strategic Overview of Synthetic Pathways

The synthesis of this compound fundamentally relies on the introduction of an amino and a carboxyl group (or their synthetic precursors) onto the C4 position of a 1-methylpiperidine core. The most direct and widely employed starting material for this transformation is 1-methyl-4-piperidone . Two classical, yet highly effective, multicomponent reactions are predominantly utilized for this purpose: the Strecker Synthesis and the Bucherer-Bergs Reaction .

Below is a visual representation of the overall synthetic strategy, highlighting the key precursor and the two primary convergent pathways to the target scaffold.

Caption: Overall synthetic strategy for this compound.

Synthesis of the Key Precursor: 1-Methyl-4-piperidone

A reliable and scalable synthesis of 1-methyl-4-piperidone is the crucial first step. Several methods have been reported, with one of the most common approaches involving a multi-step sequence starting from readily available reagents.[1] A notable synthesis involves a double Michael reaction between methylamine and ethyl acrylate, followed by a Dieckmann cyclization and subsequent hydrolysis and decarboxylation.[1] Another practical method utilizes the cyclization of 1,5-dichloro-3-pentanone with methylamine.[1]

A well-documented laboratory-scale synthesis involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine, followed by acidic hydrolysis and decarboxylation.[2]

Table 1: Comparison of Synthetic Routes to 1-Methyl-4-piperidone

| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| McElvain Synthesis[1] | Methylamine, Ethyl acrylate | Double Michael addition, Dieckmann cyclization, Saponification, Decarboxylation | Utilizes readily available starting materials. | Multi-step process with potentially moderate overall yield. |

| Dichloropentanone Cyclization[1] | Methylamine, 1,5-dichloro-3-pentanone | Ring-closing reaction | More direct route. | 1,5-dichloro-3-pentanone may not be as readily available. |

| Acetonedicarboxylate Method[2] | Diethyl 1,3-acetonedicarboxylate, Formaldehyde, Methylamine | Condensation, Cyclization, Hydrolysis, Decarboxylation | Good yields have been reported.[2] | Requires careful control of reaction conditions. |

The Strecker Synthesis Pathway

The Strecker synthesis is a two-step process that first produces an α-aminonitrile from a ketone, which is then hydrolyzed to the corresponding α-amino acid.[3][4]

Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from 1-methyl-4-piperidone and ammonia (often generated in situ from ammonium chloride). This is followed by the nucleophilic attack of a cyanide ion on the imine carbon to form 4-amino-4-cyano-1-methylpiperidine.[3] The subsequent harsh acidic or basic hydrolysis of the nitrile group yields the desired carboxylic acid.[3]

Caption: Simplified workflow of the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis of 4-Amino-4-cyano-1-methylpiperidine

This is a representative protocol and may require optimization.

Materials:

-

1-Methyl-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Ammonia solution (e.g., 28% in water)

-

Methanol

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia is prepared and cooled in an ice bath.

-

Potassium cyanide (1.1 equivalents) is dissolved in a minimal amount of cold water and added to the ammonium chloride solution.

-

1-Methyl-4-piperidone (1.0 equivalent) dissolved in methanol is added dropwise to the cooled cyanide/ammonia solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is extracted several times with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-amino-4-cyano-1-methylpiperidine.

Causality Behind Experimental Choices:

-

Use of Ammonium Chloride/Ammonia: This combination provides the necessary ammonia for imine formation and helps to buffer the reaction mixture.[3]

-

Excess Cyanide and Ammonia: This drives the equilibrium towards the formation of the aminonitrile.

-

Cooling: The initial reaction is exothermic and cooling helps to control the reaction rate and prevent potential side reactions.

Hydrolysis of 4-Amino-4-cyano-1-methylpiperidine

The hydrolysis of the aminonitrile to the carboxylic acid typically requires harsh conditions, such as refluxing in concentrated hydrochloric acid or a strong base like barium hydroxide followed by acidification.

Procedure (Acidic Hydrolysis):

-

The crude 4-amino-4-cyano-1-methylpiperidine is suspended in concentrated hydrochloric acid.

-

The mixture is heated at reflux for several hours until the nitrile is fully hydrolyzed (monitoring by IR for the disappearance of the C≡N stretch can be useful).

-

The reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The resulting solid is then purified.

The Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, potassium cyanide, and ammonium carbonate.[5][6] The resulting spiro-hydantoin can then be hydrolyzed to the desired α,α-disubstituted amino acid.

Mechanism of the Bucherer-Bergs Reaction

The reaction is initiated by the formation of a cyanohydrin from the ketone and cyanide. The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. This intermediate is then captured by carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid, which cyclizes to an imino-oxazolidinone. A subsequent rearrangement yields the stable hydantoin ring.[1][5]

Caption: Simplified workflow of the Bucherer-Bergs Reaction.

Experimental Protocol: Bucherer-Bergs Synthesis and Hydrolysis

The following protocol is adapted from a reliable, peer-reviewed procedure for the synthesis of the analogous N-Boc protected compound.[7]

Part A: Synthesis of 1-Methylpiperidine-4-spiro-5'-hydantoin

Materials:

-

1-Methyl-4-piperidone (1.0 equivalent)

-

Ammonium carbonate (2.1-2.5 equivalents)

-

Potassium cyanide (2.0-2.2 equivalents)

-

Methanol

-

Water

Procedure:

-

Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

-

In a round-bottomed flask, dissolve ammonium carbonate in a mixture of methanol and water at room temperature.

-

Add 1-methyl-4-piperidone to this solution and stir until dissolved.

-

In a separate beaker, dissolve potassium cyanide in water and add this solution dropwise to the reaction mixture over 10-15 minutes.

-

Seal the flask and stir the reaction mixture at room temperature for 48-72 hours. A precipitate of the hydantoin should form.

-

Concentrate the reaction mixture by rotary evaporation to approximately half its original volume.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield the 1-methylpiperidine-4-spiro-5'-hydantoin.

Part B: Hydrolysis of 1-Methylpiperidine-4-spiro-5'-hydantoin

Materials:

-

1-Methylpiperidine-4-spiro-5'-hydantoin (1.0 equivalent)

-

Sodium hydroxide (or Barium hydroxide) (e.g., 2.0 M aqueous solution)

-

Hydrochloric acid (for acidification)

-

Ethanol or Isopropanol (for recrystallization)

Procedure:

-

Suspend the hydantoin in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for an extended period (24-48 hours) to ensure complete hydrolysis of the hydantoin ring.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate as a zwitterion.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and then with a cold alcohol (e.g., ethanol or isopropanol).

-

Recrystallize the crude product from hot water or an alcohol/water mixture to obtain pure this compound.

Table 2: Typical Reaction Parameters for Bucherer-Bergs Synthesis

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : ~2.1 : ~2.2 | Ensures a sufficient concentration of cyanide and in situ generated ammonia and CO₂.[5] |

| Solvent | Methanol/Water | Good solvent for both the organic ketone and inorganic salts. |

| Temperature | Room Temperature to mild heating (e.g., 50-60°C) | The reaction proceeds at room temperature, but gentle heating can increase the rate. |

| Reaction Time | 48-72 hours | The reaction is typically slow and requires an extended period to reach completion. |

| Hydrolysis Conditions | Refluxing strong base (e.g., NaOH, Ba(OH)₂) | Harsh conditions are necessary to hydrolyze the stable hydantoin ring. |

Comparison of Strecker and Bucherer-Bergs Pathways

Both the Strecker and Bucherer-Bergs syntheses are viable methods for preparing this compound. The choice between them often depends on factors such as the scale of the reaction, available equipment, and desired purity of the intermediate.

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Intermediate | α-Aminonitrile | Spiro-hydantoin |

| Reaction Conditions | Can be performed under milder initial conditions. | Often requires a one-pot reaction with heating for hydrolysis. |

| Work-up | Intermediate aminonitrile can sometimes be oily and difficult to purify. | Hydantoin intermediate is often a stable, crystalline solid that is easier to isolate and purify.[7] |

| Hydrolysis | Requires harsh acidic or basic conditions. | Requires harsh basic conditions. |

| Overall Yield | Can be variable. | Often provides good to excellent yields, especially with the isolable crystalline intermediate. |

| Safety | Both involve the use of toxic cyanides. | Both involve the use of toxic cyanides. |

For the synthesis of α,α-disubstituted amino acids from sterically hindered ketones like 1-methyl-4-piperidone, the Bucherer-Bergs reaction is often favored due to the formation of a stable, crystalline hydantoin intermediate, which simplifies purification.[8]

Purification and Characterization

Purification

The final product, this compound, is a zwitterionic compound, which can make purification challenging.

-

Recrystallization: This is the most common method for purifying the final product. A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective.

-

Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed, taking advantage of the zwitterionic nature of the amino acid.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 3: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group, and the diastereotopic axial and equatorial protons of the piperidine ring. The absence of the nitrile or hydantoin protons confirms complete hydrolysis. |

| ¹³C NMR | A quaternary carbon signal for the C4 position, a signal for the carboxyl carbon, and signals for the N-methyl and piperidine ring carbons. |

| IR Spectroscopy | Broad O-H and N-H stretching vibrations in the 2500-3300 cm⁻¹ region, characteristic of zwitterionic amino acids. A strong carboxylate (COO⁻) asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1400 cm⁻¹.[9] |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns will likely involve loss of water, carbon dioxide, and cleavage of the piperidine ring.[7] |

Conclusion

The synthesis of this compound derivatives is a well-established process in medicinal chemistry, with the Strecker and Bucherer-Bergs reactions providing robust and reliable pathways. The choice of method will depend on specific laboratory capabilities and scalability requirements. The Bucherer-Bergs reaction, in particular, offers the advantage of a stable, crystalline intermediate, which can facilitate purification and potentially lead to higher overall yields. Careful control of reaction conditions, especially during the hydrolysis step, is critical to obtaining the desired product in high purity. This guide provides a solid foundation for researchers to successfully synthesize this important class of compounds and further explore their potential in drug discovery.

References

- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker_amino_acid_synthesis [chemeurope.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Page loading... [guidechem.com]

The Strategic Deployment of 4-Amino-1-methylpiperidine-4-carboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Structural rigidity and conformational pre-organization are key principles in the design of such molecules. This guide delves into the core utility of 4-Amino-1-methylpiperidine-4-carboxylic acid, a quintessential example of a Cα,α-disubstituted cyclic amino acid, as a strategic building block in organic synthesis. We will explore its synthesis, unique structural attributes, and its application in the construction of complex molecular architectures, including potent opioid analgesics. This document serves as a technical primer, offering both theoretical grounding and practical, field-proven protocols to empower researchers in leveraging this versatile scaffold.

The Scientific Imperative: Why Constrained Scaffolds Matter